4,4',4'',4'''-Methanetetrayltetrabenzoic acid

Overview

Description

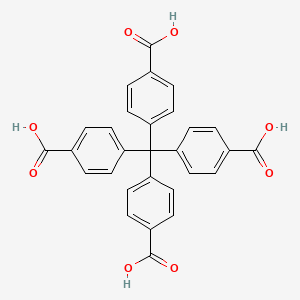

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is an organic compound with the molecular formula C29H20O8. It is also known as 4-[Tris(4-carboxyphenyl)methyl]benzoic acid. This compound is characterized by its four carboxylic acid groups attached to a central methane carbon atom, each connected to a benzene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction with Tetracarboxylic Anhydride: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can be achieved by reacting tetracarboxylic anhydride with an appropriate acid catalyst in a suitable solvent.

Reaction with Sulfuric Acid: Another method involves the reaction of terephthalic acid with concentrated sulfuric acid, followed by heating or hydrolysis steps to yield 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid.

Industrial Production Methods

Industrial production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can undergo oxidation reactions, where the carboxylic acid groups are converted to other functional groups such as aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions

Major Products Formed

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is widely used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of biochemical pathways and interactions.

Medicine: It is investigated for its potential therapeutic applications and as a precursor for drug development.

Industry: The compound is utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The benzene rings provide a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can be compared with other similar compounds, such as:

Tetrakis(4-carboxyphenyl)methane: Similar structure but different functional groups.

Tetrakis(4-hydroxyphenyl)methane: Contains hydroxyl groups instead of carboxylic acid groups.

Tetrakis(4-formylphenyl)methane: Contains formyl groups instead of carboxylic acid groups

The uniqueness of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid lies in its four carboxylic acid groups, which provide multiple sites for chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H4MTB), also known as tetrakis(4-carboxyphenyl)methane, is a polycarboxylic acid that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes four benzoic acid units linked through a central methylene bridge. The biological activity of H4MTB has been explored in several studies, particularly concerning its antimicrobial, anticancer, and enzyme-modulating properties.

- Molecular Formula : C29H20O8

- Molecular Weight : 496.46 g/mol

- CAS Number : 160248-28-2

Antimicrobial Activity

Research has indicated that H4MTB exhibits significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, H4MTB was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, similar to other known antibacterial agents .

Anticancer Properties

H4MTB has shown promise in anticancer research. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cellular signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation as a potential chemotherapeutic agent .

Enzyme Modulation

The compound has been evaluated for its effects on various enzymes involved in metabolic processes. Notably, it has been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation in cells . This modulation could have implications for aging and age-related diseases, as the activity of these enzymes tends to decline with age.

Study on Antimicrobial Activity

In a comparative study on the antimicrobial effects of various benzoic acid derivatives, H4MTB was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that H4MTB had a moderate to high inhibitory effect on bacterial growth, particularly against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of many standard antibiotics, suggesting that H4MTB could serve as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects

In another study focusing on the anticancer potential of H4MTB, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspases and PARP. Furthermore, flow cytometry analysis revealed that H4MTB induced G1 phase arrest in cancer cells, indicating its potential role in inhibiting cell cycle progression .

Data Summary

Properties

IUPAC Name |

4-[tris(4-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFXBCHNPQPWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573400 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160248-28-2 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-carboxyphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid influence its ability to form cavities in crystal structures?

A1: this compound possesses a tetrahedral geometry with four benzoic acid groups extending from a central carbon atom. This unique structure, when combined with other molecules like aminoisophtalic acid, can lead to the formation of cavities within the resulting crystal lattice. [] These cavities arise from the spatial arrangement of the molecules and the specific hydrogen bonding patterns formed. In the case of the G-1 dendrimer formed with aminoisophtalic acid, only one carboxy group of the aminoisophtalic acid participates in hydrogen bonding, leaving the other carboxy group free. [] This selective hydrogen bonding, coupled with the tetrahedral geometry of this compound, contributes to the formation of cavities within the crystal structure.

Q2: Can this compound be used to create catalytically active metal-organic frameworks (MOFs)?

A2: Yes, research has shown that this compound can be utilized in the synthesis of MOFs with catalytic properties. [] Specifically, when combined with bismuth, a robust and chemically stable MOF, denoted as BiPF-7, has been synthesized. [] This MOF exhibits high catalytic activity in the one-pot multicomponent Strecker reaction, effectively promoting the formation of α-aminonitriles from ketones. [] This example highlights the potential of this compound as a building block for the development of novel MOF catalysts.

Q3: What evidence exists for framework adaptability in MOFs incorporating this compound?

A3: Studies on BiPF-7, a MOF synthesized using this compound and bismuth, have provided evidence for framework adaptability. [] Crystallographic analysis revealed that the interaction of catalytic substrates with the bismuth centers in BiPF-7 triggers structural changes within the framework. [] Interestingly, these changes extend beyond the immediate binding sites of the guest molecules, indicating a concerted response within the MOF structure. [] This framework adaptability suggests a dynamic interplay between the MOF components and the guest molecules, which might play a crucial role in the catalytic activity and selectivity of these materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.